

Application Note: N-Hydroxy-N-phenylacetamide as a Dual-Mechanism Enzyme Inhibitor

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Compound of Interest

Compound Name: *N-Hydroxy-N-phenylacetamide*

CAS No.: 1795-83-1

Cat. No.: B1220185

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Executive Summary

N-Hydroxy-N-phenylacetamide (N-HAA; N-Hydroxyacetanilide) represents a critical class of hydroxamic acid derivatives utilized in oxidative enzymology. Unlike simple competitive inhibitors, N-HAA functions primarily through mechanism-based inactivation (suicide inhibition) and radical scavenging.

This application note details its utility in two distinct enzymatic systems:

- Heme Peroxidases (e.g., Myeloperoxidase - MPO): Acting as a "suicide substrate" that traps the enzyme in an inactive redox state or covalently modifies the heme prosthetic group.
- Ribonucleotide Reductase (RNR): Acting as a radical scavenger that quenches the essential tyrosyl radical required for DNA synthesis, similar to Hydroxyurea but with distinct lipophilicity profiles.

Chemical Profile & Properties[1][2][3][4][5][6]

- IUPAC Name: **N-Hydroxy-N-phenylacetamide**

- Common Name: N-Hydroxyacetanilide[1]
- CAS Number: 1795-83-1[1]
- Molecular Formula:
- MW: 151.16 g/mol [2][1]
- Solubility: Soluble in Ethanol, DMSO; sparingly soluble in cold water.
- Stability: Sensitive to oxidation; prepare fresh or store under inert gas at -20°C.

Mechanism of Action: The "Suicide" Trap

To use N-HAA effectively, researchers must understand that it is not a static blocker; it requires catalytic turnover to exert its effect.

Peroxidase System (MPO)

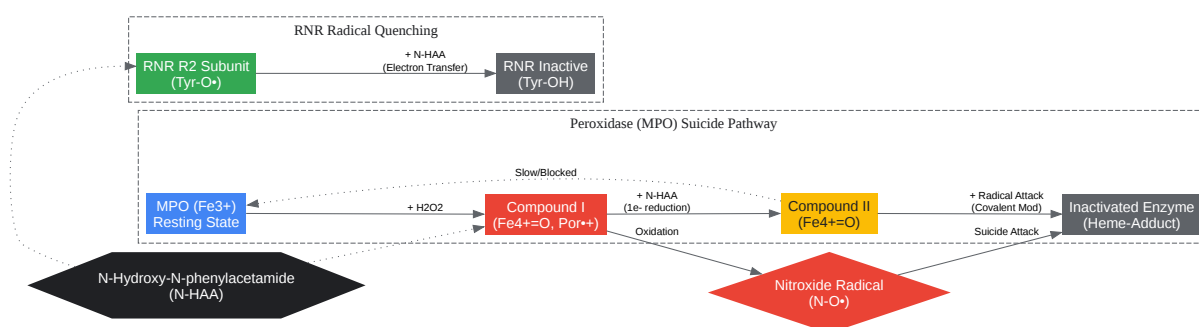
In Myeloperoxidase (MPO), N-HAA acts as a reducing substrate.

- Activation: MPO (Ferric) reacts with
to form Compound I (highly reactive).[3]
- Radical Formation: Compound I oxidizes N-HAA to a Nitroxide Radical, reducing the enzyme to Compound II.
- The Trap:
 - Scenario A (Reversible): N-HAA is a poor reductant for Compound II. The enzyme accumulates as inactive Compound II, unable to return to the resting state.
 - Scenario B (Irreversible): The generated nitroxide radical is highly reactive and attacks the heme meso-edge or active site amino acids, covalently modifying and permanently inactivating the enzyme (Suicide Inhibition).

Ribonucleotide Reductase (RNR)

Class I RNR relies on a stable tyrosyl radical (Tyr•) in the R2 subunit to initiate catalysis. N-HAA, possessing the N-OH moiety, acts as a one-electron reductant. It transfers an electron to the Tyr•, quenching it to a normal Tyrosine, thereby halting dNTP synthesis.

Mechanistic Visualization



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Figure 1: Dual mechanism of N-HAA. Top: MPO suicide inhibition via radical generation. Bottom: RNR inhibition via radical quenching.[4]

Protocol 1: Assessment of Time-Dependent MPO Inactivation

Objective: To determine the inactivation rate constant (

) and inhibitory potency (

) of N-HAA against Myeloperoxidase. This protocol distinguishes between simple competition and suicide inhibition.

Reagents & Preparation

- Buffer: 50 mM Potassium Phosphate, pH 7.0 (containing 100 μ M DTPA to chelate trace metals).
- Enzyme: Purified Human MPO (Final conc: 10–20 nM).
- Substrate (Reporter): Guaiacol (20 mM stock) or TMB.
- Oxidant: Hydrogen Peroxide (), 30% stock. Prepare fresh 1 mM working solution.
- Inhibitor: N-HAA (Dissolve in DMSO; Final DMSO < 1%).

Experimental Workflow

This is a discontinuous assay involving a pre-incubation step.

- Pre-Incubation Mix: In a microcentrifuge tube, combine:
 - MPO Enzyme[5][3][6][7][8]
 - N-HAA (Variable concentrations: e.g., 0, 1, 5, 10, 50, 100 μ M)
 - Buffer
 - Start reaction by adding:
(10 μ M final for pre-incubation turnover).
- Incubation: Incubate at 25°C or 37°C.
- Sampling: At defined time points (= 0, 2, 5, 10, 20 min), remove an aliquot (e.g., 10 μ L).

- Residual Activity Measurement:
 - Transfer aliquot to a cuvette/well containing the Reporter Mix (Buffer + 1 mM Guaiacol + 100 μ M).
 - Immediately measure the initial rate of Guaiacol oxidation (Absorbance at 470 nm).

Data Analysis[12]

- Plot 1: Log(% Residual Activity) vs. Time (min) for each [N-HAA].
 - Result: Linear negative slopes indicate pseudo-first-order inactivation ().
- Plot 2:
vs.
(Kitz-Wilson Plot).
 - y-intercept:
(Maximal rate of inactivation).
 - x-intercept:
(Affinity of the inhibitor for the enzyme).

Parameter	Definition	Expected Trend for N-HAA
	Observed inactivation rate	Increases with [N-HAA]
	Inhibitor affinity	Low M range (High affinity)
	Max inactivation rate	Indicates efficiency of suicide step

Protocol 2: Ribonucleotide Reductase (RNR)

Inhibition

Objective: To quantify RNR inhibition via the spectrophotometric coupled assay. Direct measurement of dCDP formation is difficult; this assay couples the oxidation of NADPH via the Thioredoxin/Thioredoxin Reductase (Trx/TrxR) system which regenerates RNR.

Principle

RNR reduces NDP to dNDP using electrons from Thioredoxin. Thioredoxin is regenerated by Thioredoxin Reductase using NADPH.

Readout: Decrease in Absorbance at 340 nm (NADPH oxidation).

Reagents[13]

- RNR Enzyme: Recombinant R1 and R2 subunits (mix 1:1 ratio).
- Substrate: CDP (0.5 mM).
- Effector: ATP (2 mM) – required to activate the enzyme.
- Coupling System:
 - Thioredoxin (Trx) (10 μ M)
 - Thioredoxin Reductase (TrxR) (0.5 μ M)
 - NADPH (0.2 mM)
- Inhibitor: N-HAA (0.1 – 1000 μ M).

Step-by-Step Protocol

- Blanking: Set spectrophotometer to 340 nm, 25°C.
- Master Mix: Combine Buffer (50 mM HEPES pH 7.2, 5 mM), ATP, Trx, TrxR, NADPH, and RNR subunits.

- Baseline: Monitor
for 2 minutes to ensure stability (background NADPH oxidation).
- Inhibitor Addition: Add N-HAA at varying concentrations. Incubate for 5 minutes (allow radical quenching).
- Initiation: Add CDP to start the reaction.
- Measurement: Monitor the linear decrease in
for 5–10 minutes.

Calculation of IC50

Calculate the velocity (

) for each inhibitor concentration. Normalize to control (DMSO only):

Fit data to a sigmoidal dose-response equation (4-parameter logistic) to determine

.

Safety & Handling (Critical)

N-Hydroxy-N-phenylacetamide is a potent chemical agent with specific toxicity risks.^{[1][9][10]}

- Genotoxicity: N-hydroxylated arylamines are known mutagens (Ames positive). They can form DNA adducts.
- PPE: Double nitrile gloves, lab coat, and safety glasses are mandatory.
- Containment: Handle all powders in a fume hood or biological safety cabinet to prevent inhalation.
- Disposal: Quench with mild reducing agents (e.g., Sodium Ascorbate) before disposal into hazardous chemical waste streams. Do not pour down the drain.

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